Antimalarial Erythrocyte Invasion Inhibition – Class-Level SAR Limitations for Generic Substitution
The phenylsulfonyl piperazine class has been optimized to block Plasmodium falciparum erythrocyte invasion with IC50 values reaching 0.36–1.2 µM against the 3D7 strain [1]. The target compound contains a distinct trans‑styrylsulfonyl group in place of the phenylsulfonyl moiety, and published SAR demonstrates that alteration of the sulfonyl substituent directly impacts invasion-blocking potency. For instance, compounds with larger or more rigid sulfonyl appendages showed >10‑fold differences in IC50 within the same assay [1]. Although direct invasion data for the target compound are not available in the public domain, the structural divergence at the sulfonyl position is consistent with a class-level expectation of non‑interchangeability with existing phenylsulfonyl leads. Procurement for antimalarial research should therefore be based on the styrylsulfonyl scaffold as a unique chemical starting point rather than assuming equivalence to MMV020291 or its phenylsulfonyl analogues.
| Evidence Dimension | In vitro asexual-stage growth inhibition (P. falciparum 3D7) |
|---|---|
| Target Compound Data | Not publicly reported; structural analog of phenylsulfonyl piperazine series |
| Comparator Or Baseline | Optimized phenylsulfonyl piperazine analog: IC50 = 0.36 µM [1] |
| Quantified Difference | Structurally distinct sulfonyl group; class-level SAR indicates >10-fold potency variation possible with sulfonyl modification [1] |
| Conditions | P. falciparum 3D7 asexual stage; 72‑h SYBR Green growth assay |
Why This Matters
Shows that the target styrylsulfonyl analog cannot be assumed to replicate antimalarial potency of phenylsulfonyl leads, justifying procurement as a distinct SAR probe.
- [1] Nguyen W, et al. Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. Eur J Med Chem. 2021 Mar 15;214:113253. PMID: 33610028. View Source
